(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid
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Overview
Description
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid is an organic compound characterized by the presence of bromine atoms and an isopropoxy group attached to a phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid typically involves the bromination of a precursor phenyl compound followed by the introduction of the acrylic acid moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of debrominated or hydrogenated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated phenylacrylic acids.
Scientific Research Applications
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid exerts its effects involves interactions with specific molecular targets. The bromine atoms and the isopropoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The acrylic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,5-Dibromo-4-methoxyphenyl)acrylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
(2E)-3-(3,5-Dibromo-4-ethoxyphenyl)acrylic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The presence of the isopropoxy group in (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid provides unique steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(E)-3-(3,5-dibromo-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O3/c1-7(2)17-12-9(13)5-8(6-10(12)14)3-4-11(15)16/h3-7H,1-2H3,(H,15,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSMOMFVVXVFT-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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